molecular formula C14H12N4 B1315410 4-Hydrazino-2-phenylquinazoline CAS No. 6484-29-3

4-Hydrazino-2-phenylquinazoline

Cat. No. B1315410
CAS RN: 6484-29-3
M. Wt: 236.27 g/mol
InChI Key: WBJUWGCULCOZSW-UHFFFAOYSA-N
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Description

4-Hydrazino-2-phenylquinazoline (HPQ) is a heterocyclic compound that has been of significant interest in various fields of research and industry due to its unique physical and chemical properties. It has a molecular formula of C14H12N4 and an average mass of 236.272 Da .


Synthesis Analysis

4-Hydrazino-2-phenylquinazoline can be synthesized from the starting materials viz. quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . Another method involves the condensation of equimolar amounts of 4-hydrazino-2-phenylquinazoline and a number of monosaccharides .


Molecular Structure Analysis

The molecular structure of 4-Hydrazino-2-phenylquinazoline is characterized by a heterocyclic ring containing nitrogen atoms .


Chemical Reactions Analysis

Quinazoline derivatives, including 4-Hydrazino-2-phenylquinazoline, have been found to participate in various chemical reactions. For instance, they can react with aryne intermediates to produce 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives .


Physical And Chemical Properties Analysis

4-Hydrazino-2-phenylquinazoline has a molecular weight of 236.27 g/mol. It is a heterocyclic compound with unique physical and chemical properties.

Scientific Research Applications

Antimicrobial Activities

4-Hydrazino-2-phenylquinazoline has been extensively studied for its antimicrobial properties. Research has shown that derivatives of this compound exhibit significant antifungal and antibacterial activities. For example, some derivatives have demonstrated effectiveness against pathogenic bacteria including Mycobacterium tuberculosis, as well as fungi like Candida albicans and Aspergillus niger (Alagarsamy, Giridhar, Yadav, Revathi, Ruckmani, & Clercq, 2006). Additionally, certain hydrazinyl quinazoline amine derivatives have been synthesized and shown to possess antimicrobial properties, further highlighting the potential of 4-hydrazino-2-phenylquinazoline in this field (Samel & Pai, 2011).

Antitumor Agents

This compound has also been explored in the context of cancer research. Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives synthesized from 4-hydrazino-2-phenylquinazoline have shown promising results as antitumor agents. These derivatives exhibited cytotoxicity against various cancer cell lines, indicating their potential in cancer treatment (Jiang, Zhai, Zhao, Liu, Qi, Tao, & Gong, 2012).

Antioxidant Properties

Research has also delved into the antioxidant properties of 4-hydrazinoquinoline derivatives. These compounds have demonstrated significant antioxidant activities, which could be beneficial in various medical applications. The study of their biological properties revealed that they are not only effective against diseases like malaria and tuberculosis but also serve as potent antioxidants (Romanenko & Kozyr, 2022).

BCRP Inhibition

Further, 4-hydrazino-2-phenylquinazoline has been investigated for its role in inhibiting Breast Cancer Resistance Protein (BCRP). Specific derivatives of this compound have been identified as potent inhibitors of BCRP, which is significant in the context of overcoming drug resistance in cancer treatment (Juvale & Wiese, 2012).

Synthesis of Novel Heterocyclic Systems

The compound has been used in the synthesis of novel heterocyclic systems. For instance, its reaction with diketoesters leads to the formation of triazinoquinazolines, indicating its utility in developing new chemical entities (Karpenko, Kovalenko, & Shishkin, 2009).

Future Directions

Quinazoline derivatives, including 4-Hydrazino-2-phenylquinazoline, have been the subject of extensive research due to their diverse pharmacological properties . Future research may focus on further exploring the medicinal chemistry of these compounds, including drug design, structure–activity relationship, and the mode of action of these compounds . Additionally, the synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives have been reported, indicating potential future directions in this field .

properties

IUPAC Name

(2-phenylquinazolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-18-14-11-8-4-5-9-12(11)16-13(17-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJUWGCULCOZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524372
Record name 4-Hydrazinyl-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-2-phenylquinazoline

CAS RN

6484-29-3
Record name 4-Hydrazinyl-2-phenylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6484-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TV Trashakhova, EV Nosova… - Russian Chemical …, 2011 - researchgate.net
Nitrogen heterocyclic derivatives containing a phenolic OH group are widely known as ligands. For instance, met al complexes with 2 benzimidazolyl 8 hydroxyquinolines have an N, N, …
Number of citations: 16 www.researchgate.net
GA El-Hiti, MF Abdel-Megeed, YAG Mahmoud - 2000 - nopr.niscpr.res.in
… amounts of 4-hydrazino-2-phenylquinazoline I and a … 4hydrazino-2-phenylquinazoline as well as their antimicrobial activities. Results and Discussion 4-Hydrazino-2-phenylquinazoline …
Number of citations: 12 nopr.niscpr.res.in
RA Bowie, DA Thomason - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… were heated in a sealed glass tube at 150 "C for 8 h to give 4-hydrazino-2-phenylquinazoline … A mixture of 4-hydrazino-2-phenylquinazoline (2.7 g) and 100% hydrazine hydrate (10 ml\ …
Number of citations: 6 pubs.rsc.org
S MA, T MA, S EE - 1992 - pesquisa.bvsalud.org
… , and 1,2,4-triazolo [1,5-c] quinazolines of potential biological activities were prepared by cyclization of 4-hydrazino-2-methylquinazoline and 4-hydrazino-2-phenylquinazoline with …
Number of citations: 0 pesquisa.bvsalud.org
SH Rohane, AG Makwana - Asian Journal of Research in …, 2017 - search.proquest.com
… In this reaction condensation of equimolar amounts of 4-hydrazino-2-phenylquinazoline and a number of monosacchaide glucose, D-galactose etc took place which gives …
Number of citations: 15 search.proquest.com

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